4-(4-methoxyphenyl)-3-(pyrimidin-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione
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Description
4-(4-methoxyphenyl)-3-(pyrimidin-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione, also known as MPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTT belongs to the class of triazole derivatives and is known for its unique chemical structure and properties.
Scientific Research Applications
Corrosion Inhibition
4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH) has demonstrated significant efficacy as a corrosion inhibitor for mild steel in corrosive environments. Through gravimetric studies, scanning electron microscopy, and the adsorption isotherm fitting to a Langmuir model, ATH was found to exhibit superior protection against corrosion, highlighting its potential industrial applications for metal preservation and maintenance (Al-amiery et al., 2020).
Anticancer Properties
A comprehensive study on the tautomeric properties and conformations of benzimidazole derivatives bearing 1,2,4-triazole has shed light on the mechanism behind their anti-cancer properties. Using density functional theory and molecular docking, compounds were analyzed for their stability and interaction with the EGFR binding pocket. The findings suggest significant potential in anticancer activity, especially for compounds exhibiting strong binding affinity (Karayel, 2021).
Antimicrobial and Antibacterial Activities
Research on triazolo[4,3-a]pyrimidines and related compounds has highlighted their effectiveness as antimicrobial agents. Novel series of these compounds have been synthesized and evaluated, showing mild to potent activities against various bacterial strains, including MRSA and VRE. Such studies underscore the potential of triazole-based compounds in developing new antimicrobial therapies (Gomha et al., 2018; Sanad et al., 2021).
properties
IUPAC Name |
4-(4-methoxyphenyl)-3-(pyrimidin-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c1-20-11-5-3-10(4-6-11)19-12(17-18-14(19)21)9-22-13-15-7-2-8-16-13/h2-8H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGRLSNLFCEOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-3-(pyrimidin-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
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